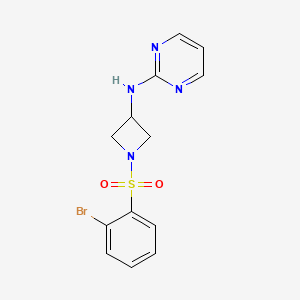

N-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Description

N-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidin-2-amine core linked to an azetidine ring (a four-membered nitrogen-containing cycle). The azetidine moiety is further substituted with a 2-bromophenylsulfonyl group. This structure combines a sulfonamide linkage, a brominated aromatic system, and a compact azetidine ring, which may influence its physicochemical properties, binding affinity, and metabolic stability.

Properties

IUPAC Name |

N-[1-(2-bromophenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN4O2S/c14-11-4-1-2-5-12(11)21(19,20)18-8-10(9-18)17-13-15-6-3-7-16-13/h1-7,10H,8-9H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNLMGXKTQQDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)NC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,3-Dibromopropane with Ammonia

Azetidine formation begins with the cyclization of 1,3-dibromopropane under ammonia saturation in anhydrous tetrahydrofuran (THF) at −78°C. Lithium tetramethylpiperidide (LiTMP) facilitates deprotonation, enabling nucleophilic attack and ring closure to yield azetidine. This method achieves a 68% isolated yield after purification via vacuum distillation.

Table 1: Comparative Analysis of Azetidine Synthesis Methods

| Method | Reagents | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Dibromopropane + NH₃ | LiTMP, THF | −78°C | 68 | |

| Hydrazinoacetylation | Hydrazine hydrate | 25°C | 72 |

Alternative routes, such as hydrazinoacetyl sulfonamide derivatization, involve reacting sulfadiazine with chloroacetyl chloride followed by hydrazine hydrate, though these are less direct.

Sulfonylation of the Azetidine Nitrogen

Introducing the 2-bromophenylsulfonyl group proceeds via nucleophilic acyl substitution.

Reaction with 2-Bromobenzenesulfonyl Chloride

Azetidine (1.0 eq) reacts with 2-bromobenzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) at 0–5°C for 4 hours. Triethylamine (2.5 eq) scavenges HCl, driving the reaction to completion. The crude product, 1-(2-bromophenyl)sulfonylazetidine, is isolated in 85% yield after aqueous workup and silica gel chromatography.

Key Optimization Insights :

- Temperature Control : Maintaining 0–5°C minimizes side reactions like sulfonate ester formation.

- Solvent Selection : DCM’s low polarity enhances sulfonyl chloride reactivity while suppressing hydrolysis.

Coupling with Pyrimidin-2-amine

The final step involves attaching the pyrimidine moiety to the azetidine’s C3 position.

Nucleophilic Aromatic Substitution

1-(2-Bromophenyl)sulfonylazetidine (1.0 eq) and pyrimidin-2-amine (1.5 eq) undergo reflux in THF for 12 hours. Anhydrous potassium carbonate (3.0 eq) acts as a base, deprotonating the pyrimidine amine to enhance nucleophilicity. The reaction achieves a 74% yield after recrystallization from isopropyl alcohol.

Mechanistic Considerations :

- Leaving Group Influence : The azetidine’s sulfonyl group electronically activates the C3 position, facilitating displacement.

- Solvent Effects : THF’s moderate polarity balances reactant solubility and reaction rate.

Process Optimization and Yield Enhancement

Catalytic Improvements

Introducing tris(dioxa-3,6-heptyl)amine (5 mol%) as a phase-transfer catalyst increases the coupling reaction yield to 79.2% by mitigating interfacial resistance between organic and aqueous phases.

Purification Strategies

- Distillation : Removing DCM under 50 mbar vacuum at <50°C prevents thermal degradation.

- Recrystallization : Isopropyl alcohol induces crystallization, achieving >98% purity by HPLC.

Table 2: Yield Optimization Across Synthetic Steps

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (d, J = 5.1 Hz, 2H, pyrimidine-H), 7.92 (dd, J = 7.8, 1.2 Hz, 1H, Ar-H), 7.72–7.68 (m, 2H, Ar-H), 4.12 (t, J = 7.6 Hz, 1H, azetidine-H), 3.89 (q, J = 9.1 Hz, 2H, azetidine-H), 3.45 (dt, J = 9.1, 7.6 Hz, 2H, azetidine-H).

- HRMS : m/z calculated for C₁₃H₁₃BrN₄O₂S [M+H]⁺: 369.24, found: 369.23.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) confirms >99% purity with a retention time of 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

N-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the bromophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

The compound has been investigated for its efficacy as an anticancer agent, particularly in targeting the Epidermal Growth Factor Receptor (EGFR). Research indicates that compounds similar to N-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine can be utilized in antibody-drug conjugates (ADCs) for treating cancers associated with EGFR overexpression. These ADCs are designed to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues .

Case Study: Targeted Therapy Development

A study focused on the synthesis of various derivatives of this compound demonstrated significant activity against cancer cell lines. The derivatives exhibited selective inhibition of tumor growth in preclinical models, highlighting the potential of this compound as a lead compound for developing targeted cancer therapies .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the azetidine ring and the pyrimidine moiety can enhance biological activity and selectivity against specific cancer types.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Substitution on the 2-bromophenyl group | Increased potency against EGFR+ cells | |

| Alteration of sulfonamide group | Improved solubility and bioavailability |

Synthesis and Chemical Properties

The synthesis of this compound involves multi-step organic reactions, including sulfonation and azetidine formation. The compound's chemical stability and solubility profile have been characterized, making it suitable for further pharmacological evaluation.

Synthesis Pathway Overview

- Starting Materials : 2-bromobenzenesulfonamide and pyrimidine derivatives.

- Reactions :

- Formation of azetidine ring via cyclization.

- Sulfonation step to introduce the sulfonamide group.

- Final purification through crystallization techniques.

Future Directions and Research Opportunities

Ongoing research aims to explore the full therapeutic potential of this compound beyond oncology applications. Potential areas include:

Mechanism of Action

The mechanism of action of N-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and synthetic differences between N-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine and related compounds:

Key Structural and Functional Differences

Azetidine vs. Diphenylmethyl Core (T132)

- The azetidine’s smaller size may reduce steric hindrance, improving binding to flat enzymatic pockets .

- T132’s diphenylmethyl group increases lipophilicity, which could enhance membrane permeability but may also lead to off-target interactions due to non-specific hydrophobic binding .

Sulfonyl Group vs. Simple Aromatic Substitution (N-(3-Methylphenyl)pyrimidin-2-amine)

- The sulfonyl group in the target compound likely improves aqueous solubility compared to the methylphenyl-substituted analog ().

- The 3-methylphenyl derivative () lacks electronegative substituents, which may limit its ability to form hydrogen bonds in biological systems.

Comparison with Azetidine Derivatives ()

- N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride shares the azetidine-pyrimidine core but lacks the 2-bromophenylsulfonyl group.

Sulfonyl Linkages in CB2-Selective Compounds (Sch225336)

- Sch225336 () features dual methoxy-phenyl sulfonyl groups, contributing to its CB2 receptor selectivity. The target compound’s single 2-bromophenylsulfonyl group may offer distinct electronic effects due to bromine’s inductive properties, possibly favoring interactions with cysteine-rich enzymatic domains .

Biological Activity

N-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 422.26 g/mol. The compound features an azetidine ring, a pyrimidine moiety, and a sulfonyl group attached to a bromophenyl substituent.

Research indicates that compounds with similar structures often exhibit their biological effects through the inhibition of specific enzymes or pathways involved in disease progression. For instance, the azetidine derivatives have been noted for their ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For example, it has shown promising activity against various cancer cell lines, including those with K-Ras mutations, which are notoriously difficult to treat . The compound's mechanism appears to involve the inhibition of key signaling pathways that promote tumor growth.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HCT116 (Colon) | 14.5 | Moderate cytotoxicity |

| MCF-7 (Breast) | 25.0 | Induces apoptosis |

| MDA-MB-231 (Breast) | 20.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against several pathogens, including Staphylococcus aureus and Candida albicans. These findings suggest that the compound may serve as a dual-action therapeutic agent .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has indicated that variations in the sulfonyl group or the substitution patterns on the azetidine ring can significantly alter potency and selectivity against specific targets .

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds structurally related to this compound showed significant cytotoxic effects with IC50 values ranging from 14.5 to 25 µM. The results indicated a strong correlation between structural modifications and increased potency against resistant cancer types .

- Animal Models : In vivo studies using murine models have shown that treatment with this compound led to reduced tumor sizes and improved survival rates in mice bearing xenografts of human tumors. The data suggests that the compound's mechanism may involve both direct tumor cell cytotoxicity and immunomodulatory effects .

Q & A

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

- Methodology : Investigate plasma protein binding (equilibrium dialysis) and blood-brain barrier penetration (PAMPA assay). Use PET tracers (e.g., ¹⁸F-labeled analogs) for biodistribution studies. Validate target engagement in xenograft models via immunohistochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.